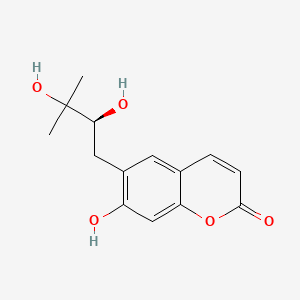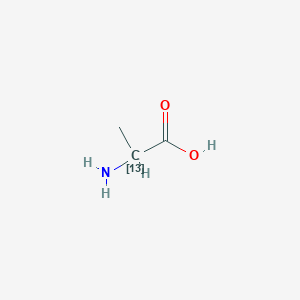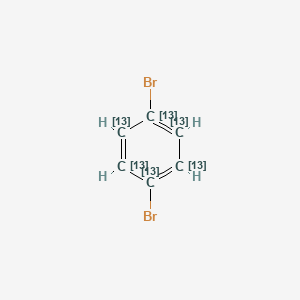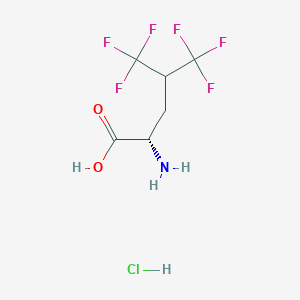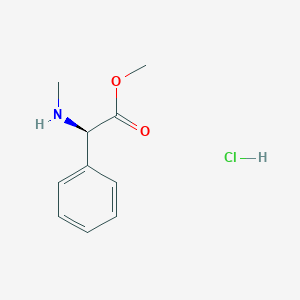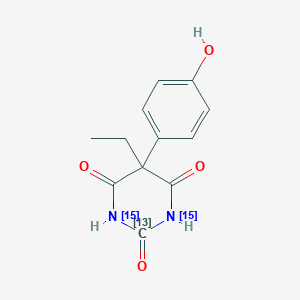
L-Isoleucine-13C6,15N
概要
説明
L-Isoleucine-13C6,15N is an isotope-labeled variant of L-Isoleucine, an essential amino acid used in protein synthesis . It is a nonpolar hydrophobic amino acid . The isotope-labeled counterparts of Isoleucine can be used in research studies designed to probe structure, dynamics, and binding of biological macromolecules . It can also be used as a standard for MS-based applications or as a synthetic precursor .
Synthesis Analysis
This compound is used in the immunocapture isotope dilution mass spectrometry (IC-IDMS) to evaluate the suitability of the underlying monoclonal and polyclonal antibodies (mAbs and pAbs) for new vaccine quantification .
Molecular Structure Analysis
The linear formula of this compound is 13C2H513CH (13CH3)13CH (15NH2)13CO2H . The molecular weight is 138.12 .
Physical And Chemical Properties Analysis
This compound is a solid substance . The optical activity is [α]25/D +40.0°, c = 2 in 5 M HCl .
科学的研究の応用
Metabolic Conversion and Labeling Studies
Metabolic Conversion in Rats : A study by Mamer and Lépine (1996) investigated the metabolic conversion of L-Isoleucine to L-alloisoleucine in rats. They found that the majority of L-alloisoleucine produced from labeled isoleucine retained the 15N label. This contradicted the assumption that L-isoleucine and L-alloisoleucine interconversion occurs through reversible enolization of 2-keto-3-methylvaleric acids formed by their transamination (Mamer & Lépine, 1996).
Microbial Synthesis Studies : Kahana et al. (1988) described the microbial synthesis of labeled leucine and isoleucine using Corynebacterium glutamicum. They achieved site-specific 13C labeling of isoleucines, demonstrating a method for producing labeled amino acids for research purposes (Kahana et al., 1988).
Strain Development and Production
- Corynebacterium glutamicum for L-Isoleucine Production : Morbach, Sahm, and Eggeling (1996) explored the synthesis of L-Isoleucine using Corynebacterium glutamicum. They found that the export of L-Isoleucine was a major limiting step in production, suggesting a new target for biotechnological strain design (Morbach, Sahm, & Eggeling, 1996).
Nuclear Magnetic Resonance (NMR) and Protein Research
NMR-Based Studies of Proteins : Isaacson et al. (2007) developed a method for the synthesis and incorporation of L-alanine-3-13C,2-2H into protein sequences. This technique, combined with methyl transverse relaxation-optimized spectroscopy (TROSY) NMR, helps study the structure and dynamics of proteins in multimeric complexes (Isaacson et al., 2007).
NMR-Based Screening of Proteins : Hajduk et al. (2000) described a method for NMR-based screening involving monitoring 13C/1H chemical shift changes of a protein selectively labeled with 13C at the methyl groups of valine, leucine, and isoleucine. This approach increases sensitivity and is useful for screening high molecular weight protein targets (Hajduk et al., 2000).
Applications in Plant Research
- Influence on Plant Development : Yu et al. (2012) studied an Arabidopsis mutant with defects in root development due to a partial deficiency of isoleucine. Their findings highlight the significant role of isoleucine in plant development and alterations in related metabolic pathways (Yu et al., 2012).
作用機序
Target of Action
L-Leucine-13C6,15N and L-Isoleucine-13C6,15N are isotopically labeled forms of the essential branched-chain amino acids (BCAAs) L-Leucine and L-Isoleucine . Their primary targets are the same as their unlabeled counterparts. They primarily target the mTOR (mammalian target of rapamycin) signaling pathway , which plays a crucial role in protein synthesis and muscle growth.
Mode of Action
The mode of action of these isotopically labeled amino acids is similar to their unlabeled counterparts. They interact with their targets, primarily the mTOR signaling pathway, to stimulate protein synthesis .
Biochemical Pathways
L-Leucine and L-Isoleucine, including their isotopically labeled forms, are involved in several biochemical pathways. The most notable is the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . By activating this pathway, these amino acids can stimulate protein synthesis and muscle growth.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Leucine-13C6,15N and this compound are expected to be similar to their unlabeled counterparts. They are absorbed in the small intestine, distributed throughout the body, metabolized primarily in muscle tissues, and excreted in urine . The isotopic labels allow for precise tracking and quantification in metabolic studies, providing valuable information about the bioavailability of these amino acids .
Result of Action
The activation of the mTOR signaling pathway by these amino acids leads to increased protein synthesis and muscle growth . This can have various molecular and cellular effects, including increased muscle mass, improved muscle function, and enhanced recovery from exercise.
Action Environment
The action, efficacy, and stability of these amino acids can be influenced by various environmental factors. These include dietary intake, exercise, and overall health status. For example, the efficacy of these amino acids in stimulating protein synthesis can be enhanced by exercise and adequate dietary protein intake .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-HUEJSTCGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



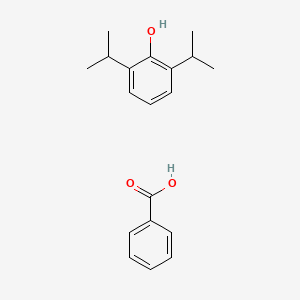
![Tert-butyl [trans-5-hydroxy-3-piperidinyl]carbamate](/img/structure/B3324932.png)


